molecular formula C11H9Cl2N B11722038 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722038
M. Wt: 226.10 g/mol
InChI Key: CGOQCPIAAYSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9Cl2N It is characterized by a cyclobutane ring attached to a 2,5-dichlorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzonitrile with cyclobutanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile
  • 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile
  • 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

Comparison: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various research fields.

Biological Activity

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H8Cl2N
  • Molecular Weight : 237.10 g/mol
  • Canonical SMILES : C1CC(C1)C(=N)C2=C(C=C(C=C2Cl)Cl)C#N

The compound features a cyclobutane ring substituted with a dichlorophenyl group and a carbonitrile functional group, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It may interact with various receptors, leading to alterations in signaling pathways that regulate inflammation and pain perception .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

  • In vitro Studies : The compound showed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has also been explored:

  • Cell Line Studies : In vitro tests using cancer cell lines indicated that this compound can induce cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction through caspase activation .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers tested the efficacy of this compound against a panel of bacterial pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as an antimicrobial agent.
  • Evaluation of Anticancer Effects :
    • A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • The results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment, suggesting significant anticancer potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
2,4-DichlorophenolAntimicrobialDisruption of cellular membranes
Cyclobutane derivativesVariesDepends on substituents

Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9Cl2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

CGOQCPIAAYSAAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.